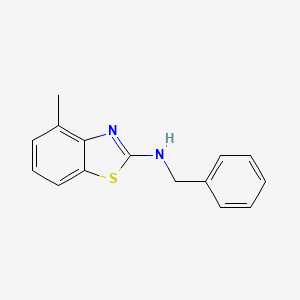

N-benzyl-4-methyl-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

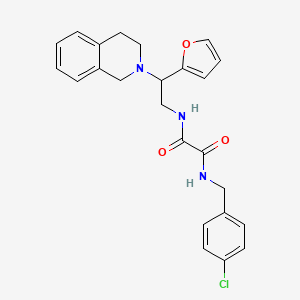

“N-benzyl-4-methyl-1,3-benzothiazol-2-amine” is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS. It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Molecular Structure Analysis

While specific molecular structure analysis for “N-benzyl-4-methyl-1,3-benzothiazol-2-amine” is not available in the retrieved information, benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Scientific Research Applications

Antitumor Activities

Benzothiazole derivatives, including compounds structurally related to N-benzyl-4-methyl-1,3-benzothiazol-2-amine, have been extensively studied for their antitumor properties. Notably, 2-(4-aminophenyl)benzothiazoles exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. Their mechanism, while not fully defined, suggests a novel pathway potentially involving metabolism as a central aspect of their mode of action. Metabolism studies indicate that drug uptake and biotransformation are evident in sensitive cell lines, highlighting the importance of metabolic transformations such as N-acetylation and oxidation in their antitumor efficacy (Chua et al., 1999).

Synthesis and Chemical Properties

The direct amination of azoles, including benzothiazoles, showcases the chemical versatility of these compounds. A specific method involves catalytic C-H, N-H coupling, which enables the amination at the 2-position of benzothiazole, highlighting a significant advancement in the synthesis of benzothiazole derivatives (Monguchi et al., 2009).

Applications in Sensing and Imaging

A highly water-soluble fluorescent and colorimetric pH probe based on benzothiazole structure was developed, demonstrating the application of benzothiazole derivatives in sensing technologies. This probe, designed for monitoring acidic and alkaline solutions, showcases the potential of benzothiazole compounds in developing real-time pH sensors for intracellular pH imaging, underscoring their utility beyond pharmaceutical applications (Diana et al., 2020).

Antimicrobial and Corrosion Inhibition

Benzothiazole derivatives have been investigated for their antimicrobial activities and potential as corrosion inhibitors, indicating their broad applicability in both medical and industrial fields. For instance, synthesized benzothiazole compounds demonstrated significant bioactivity against various pathogens and showed promising results as corrosion inhibitors, highlighting their multifaceted applications (Nayak et al., 2023).

Mechanism of Action

Target of Action

N-benzyl-4-methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to cell wall deficiency, preventing the bacterium from maintaining its structural integrity and leading to cell death .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis cells . By inhibiting the enzyme DprE1, the compound disrupts the cell wall biosynthesis, leading to cell wall deficiency and subsequent cell death .

properties

IUPAC Name |

N-benzyl-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-5-9-13-14(11)17-15(18-13)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSYVADBDWLFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-methyl-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)

![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2948939.png)

![2-imino-8-methyl-3-(phenylsulfonyl)-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2948944.png)

![(E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2948949.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2948950.png)

![N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948954.png)